2-fluoroethane-1-thiol
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Overview
Description
2-Fluoroethane-1-thiol is an organosulfur compound characterized by the presence of a sulfur atom and a fluorine atom attached to a carbon chain. This compound belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are known for their distinctive and often unpleasant odors, and they play significant roles in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoroethane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile. For instance, the reaction of 2-fluoroethanol with hydrogen sulfide (H₂S) under basic conditions can yield this compound . Another method involves the use of thiourea as a nucleophilic sulfur source, which reacts with an alkyl halide to form an intermediate alkyl isothiourea salt. This intermediate is then hydrolyzed to produce the desired thiol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the product. Industrial processes often optimize reaction conditions to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Fluoroethane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Bromine (Br₂), iodine (I₂)
Reduction: Zinc and acid
Substitution: Alkyl halides, thiourea
Major Products Formed
Oxidation: 2,2’-Difluoroethane disulfide
Reduction: this compound
Substitution: Thioethers
Scientific Research Applications
2-Fluoroethane-1-thiol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioethers and disulfides.
Biology: Thiols play a crucial role in biological systems, including the formation of disulfide bonds in proteins, which are essential for protein structure and function.
Medicine: Thiol-containing compounds are used in pharmaceuticals for their antioxidant properties and their ability to form stable complexes with metals.
Industry: Thiols are used in the production of polymers, coatings, and adhesives due to their reactivity and ability to form strong bonds.
Mechanism of Action
The mechanism of action of 2-fluoroethane-1-thiol involves its nucleophilic properties. The sulfur atom in the thiol group is highly nucleophilic, allowing it to participate in various chemical reactions. In biological systems, thiols can form disulfide bonds, which are crucial for maintaining protein structure and function . Additionally, thiols can act as antioxidants by scavenging reactive oxygen species and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: Similar to 2-fluoroethane-1-thiol but lacks the fluorine atom. It is commonly used as an odorant in natural gas.
2,2,2-Trifluoroethanethiol: Contains three fluorine atoms instead of one, making it more electronegative and reactive.
Methanethiol: A simpler thiol with a single carbon atom, used in the synthesis of methionine and other sulfur-containing compounds.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a thiol group. The fluorine atom increases the compound’s electronegativity and reactivity, making it useful in various chemical reactions and applications.
Properties
CAS No. |
762-53-8 |
---|---|
Molecular Formula |
C2H5FS |
Molecular Weight |
80.1 |
Purity |
91 |
Origin of Product |
United States |
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